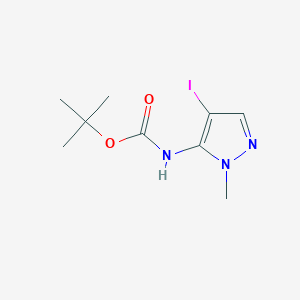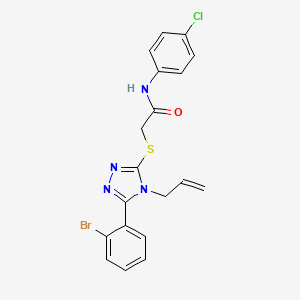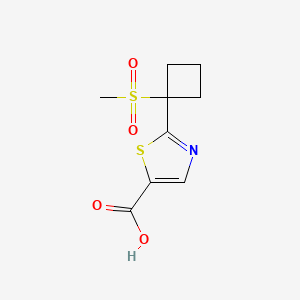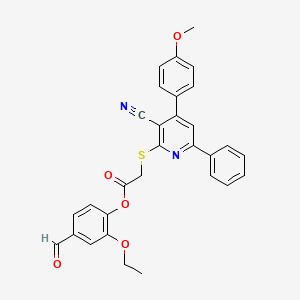
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbamato de terc-butilo (4-yodo-1-metil-1H-pirazol-5-il) es un compuesto orgánico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del carbamato de terc-butilo (4-yodo-1-metil-1H-pirazol-5-il) típicamente implica la yodación de un derivado de pirazol seguido de carbamilación. Un método común comienza con 1-metil-1H-pirazol, que se yoda utilizando yodo y un agente oxidante adecuado. El producto yodado se hace reaccionar entonces con cloroformiato de terc-butilo en presencia de una base como la trietilamina para formar el carbamato deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y asegurar que el proceso sea rentable y respetuoso con el medio ambiente.
Análisis de las reacciones químicas
Tipos de reacciones
El carbamato de terc-butilo (4-yodo-1-metil-1H-pirazol-5-il) puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de yodo puede ser sustituido por otros grupos mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El anillo de pirazol puede sufrir oxidación o reducción en condiciones específicas.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento, como las acoplamientos de Suzuki o Sonogashira, para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleófila: Se pueden utilizar reactivos como la azida de sodio o el cianuro de potasio.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de acoplamiento: Los catalizadores de paladio y las bases como el carbonato de potasio se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados azidados o cianados, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones en la investigación científica
El carbamato de terc-butilo (4-yodo-1-metil-1H-pirazol-5-il) tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos, en particular aquellos que se dirigen a enzimas o receptores específicos.
Ciencia de los materiales: El compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades únicas, como polímeros conductores o recubrimientos avanzados.
Estudios biológicos: Sirve como herramienta en el estudio de las vías y mecanismos biológicos, en particular aquellos que involucran derivados de pirazol.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
tert-Butyl (4-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mecanismo De Acción
El mecanismo de acción del carbamato de terc-butilo (4-yodo-1-metil-1H-pirazol-5-il) depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas o receptores específicos, modulando así las vías biológicas. Los objetivos moleculares y las vías implicadas pueden variar mucho, pero a menudo incluyen proteínas o ácidos nucleicos clave implicados en los procesos de la enfermedad .
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de terc-butilo (4-bromo-1-metil-1H-pirazol-5-il)
- Carbamato de terc-butilo (4-ciano-1-metil-1H-pirazol-5-il)
- Carbamato de terc-butilo (4-etinil-1-metil-1H-pirazol-5-il)
Unicidad
El carbamato de terc-butilo (4-yodo-1-metil-1H-pirazol-5-il) es único debido a la presencia del átomo de yodo, lo que lo hace particularmente útil en reacciones de acoplamiento y como precursor para una mayor funcionalización. El átomo de yodo puede ser fácilmente sustituido, lo que permite la síntesis de una amplia variedad de derivados .
Propiedades
Fórmula molecular |
C9H14IN3O2 |
|---|---|
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
tert-butyl N-(4-iodo-2-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)12-7-6(10)5-11-13(7)4/h5H,1-4H3,(H,12,14) |
Clave InChI |
CJVSPKAJUFZQMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=NN1C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)


![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)

